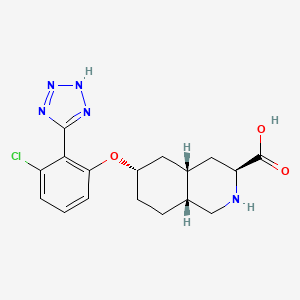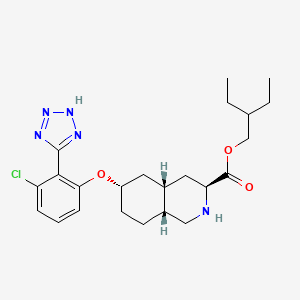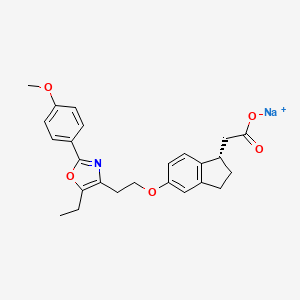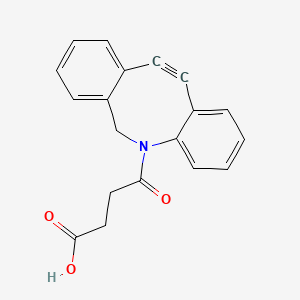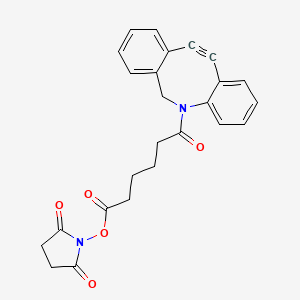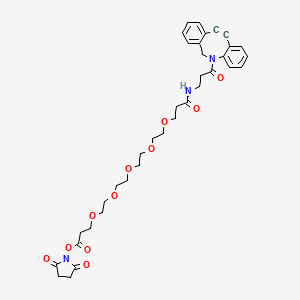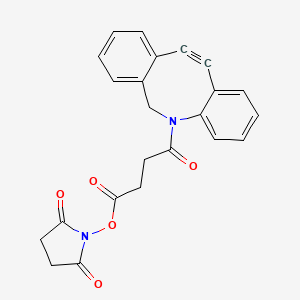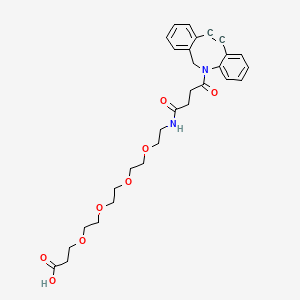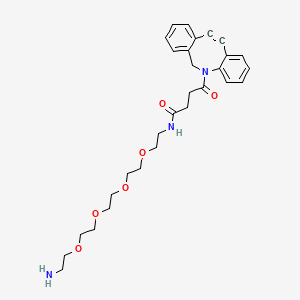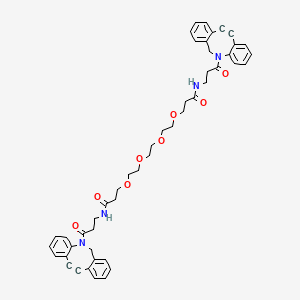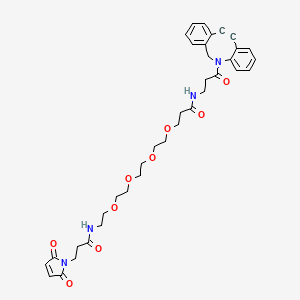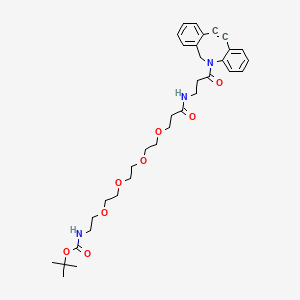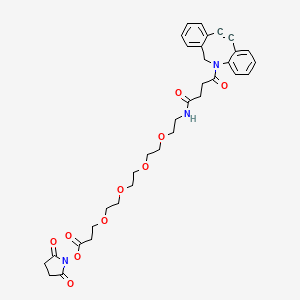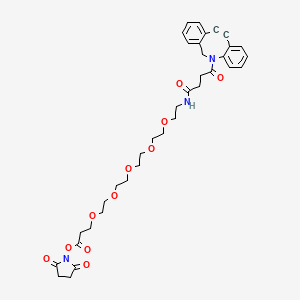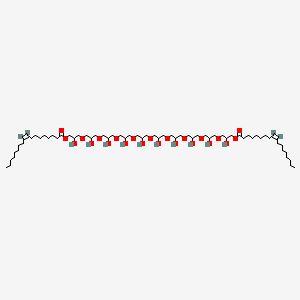
Decaglyceryl dioleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Decaglyceryl dioleate
Scientific Research Applications
Impact on Human Neutrophils
Decaglycerol monooleate, a polyglycerol ester of fatty acids, has been studied for its effect on human neutrophils. It was found that at concentrations up to 10 mg/ml, it does not significantly affect neutrophil phagocytosis but can down-regulate respiratory burst activity. This suggests potential applications in modulating immune responses without impacting phagocytic activity (Liu et al., 2000).
Emulsion Technology
Decaglyceryl dioleate has been utilized in the study of microemulsion systems for drug delivery. These systems, involving glyceryl monooleate/water cubic phase systems, have been examined for their suitability as drug delivery systems, demonstrating potential in controlled drug release and as carriers for topical drug application (Lara et al., 2005), (Djordjević et al., 2004).
Polymer Development
Research has also explored the synthesis of biobased polyesters using glyceryl monooleate, which can serve as a renewable resource-based plasticizer for poly(vinyl chloride). This innovative application contributes to the development of more sustainable materials in the polymer industry (Jia et al., 2015).
Thermal Stability Enhancement
Studies have shown that bio-based polycarbonates containing cyclic ketal moieties, synthesized with compounds like glyceryl monooleate, exhibit high thermal stability. This development is particularly relevant in the quest to find alternatives to BPA in the polymer industry (Choi et al., 2015).
Cosmetic and Food Industry Applications
In the cosmetic and food industries, decaglycerol laurates, closely related to decaglyceryl dioleate, have been synthesized using green chemistry approaches. Such developments hold significance for creating more environmentally friendly emulsifiers (Wang et al., 2019).
properties
CAS RN |
33940-99-7 |
|---|---|
Product Name |
Decaglyceryl dioleate |
Molecular Formula |
C66H126O23 |
Molecular Weight |
1287.71 |
IUPAC Name |
(E)-2,6,10,14,18,22,26,30,34,38-decahydroxy-41-oxo-4,8,12,16,20,24,28,32,36,40-decaoxaoctapentacont-49-en-1-yl oleate |
InChI |
InChI=1S/C66H126O23/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-65(77)88-53-63(75)51-86-49-61(73)47-84-45-59(71)43-82-41-57(69)39-80-37-55(67)35-79-36-56(68)38-81-40-58(70)42-83-44-60(72)46-85-48-62(74)50-87-52-64(76)54-89-66(78)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,55-64,67-76H,3-16,21-54H2,1-2H3/b19-17-,20-18+ |
InChI Key |
XJXFLRWMYHIIKV-YAFCTCPESA-N |
SMILES |
CCCCCCCC/C=C\CCCCCCCC(OCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COC(CCCCCCC/C=C/CCCCCCCC)=O)O)O)O)O)O)O)O)O)O)O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Decaglyceryl dioleate; Polyglyceryl-10 dioleate; 9-Octadecenoic acid, diester with decaglycerol. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



